6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride is a chemical compound of notable interest in various scientific fields, particularly in medicinal chemistry and synthetic organic chemistry. This compound features a unique spirocyclic structure that includes a difluoromethyl group, which contributes to its distinct chemical properties. The compound's full IUPAC name is 6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol, and it is classified under the category of spirocyclic amines.
The compound has the CAS number 1423024-69-4, with a molecular formula of CHFNO and a molecular weight of approximately 163.17 g/mol . It is primarily classified as a building block in organic synthesis due to its structural characteristics that allow for further functionalization and modification in chemical reactions.
The synthesis of 6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol typically involves several key steps:
For industrial applications, scalable methods are developed to ensure high yield and purity. Continuous flow reactors and optimized reaction conditions are employed to enhance efficiency, alongside environmentally friendly reagents for large-scale production .
The molecular structure of 6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol can be represented by its SMILES notation: OC1(C(F)F)CC2(CNC2)C1. The structure features a spirocyclic arrangement with a hydroxyl group attached to one carbon atom and a difluoromethyl group attached to another, contributing to its unique reactivity and stability .
6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol undergoes various chemical reactions:
These reactions can yield various functionalized derivatives depending on the specific conditions employed.
The mechanism of action for 6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol involves its interaction with biological targets at the molecular level:
Relevant data on boiling points or melting points are not extensively documented but are crucial for practical applications in synthesis and formulation.
6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol has several applications across different scientific domains:
This compound's combination of azaspirocyclic structure and difluoromethyl functionality makes it a significant subject for ongoing research and application in various scientific fields.
The synthesis of 6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride exemplifies recent advances in spirocyclic scaffold construction, leveraging both photoredox catalysis and continuous flow technology. The core 2-azaspiro[3.3]heptane system—a bicyclic motif featuring fused azetidine and cyclobutane rings—presents synthetic challenges due to its ring strain and quaternary carbon centers. Modern approaches have overcome these limitations through innovative disconnection strategies [6].
A pivotal advancement involves photoredox-catalyzed hydroaminoalkylation (HAA) for assembling γ-pyridyl amine intermediates, which undergo subsequent cyclization. This method enables the modular incorporation of the difluoromethyl tertiary alcohol moiety at the spiro junction. Using visible light photocatalysis (e.g., 3DPA2FBN or 4CzIPN), primary alkylamines react with halogenated vinylpyridines under mild conditions to generate advanced intermediates. The process exploits the excited-state triplet energy transfer from photocatalysts (ET > 60 kcal mol⁻¹) to activate strained systems, analogous to housane syntheses [1].
Continuous flow systems have revolutionized the synthesis sequence by telescoping the photoredox step with intramolecular cyclization. For example, a Vapourtec flow system with a PhotoSyn LED reactor (420 nm) achieves near-quantitative conversion to spirocyclic products at 180°C within 20 minutes residence time. This method delivers productivity of 2.20 mmol h⁻¹ (445 mg h⁻¹) with automated fraction collection, enabling rapid library generation of analogs [6]. Key advantages over batch processing include:
Table 1: Synthetic Methods for Spirocyclic Azetidine Derivatives
Method | Catalyst System | Temperature | Yield (%) | Key Advantage |
---|---|---|---|---|
Photoredox HAA | 3DPA2FBN/NaN₃ | RT | 97 | Functional group tolerance |
Continuous Flow SNAr | DIPEA in DMF | 180°C | 98 | Rapid cyclization (20 min) |
Batch Cyclization | Pd-catalyzed C–N coupling | 100°C | 85 | Compatibility with sensitive groups |
The difluoromethyl group (–CHF₂) at the tertiary alcohol position (C6) of 2-azaspiro[3.3]heptane confers unique physicochemical properties critical for drug design. Compared to non-fluorinated analogs, this substituent:
Electronic effects arise from the high electronegativity of fluorine atoms. The σ-electron-withdrawing character of the difluoromethyl group stabilizes the adjacent carbinol center against nucleophilic displacement while maintaining rotational flexibility. This contrasts with trifluoromethyl analogs, which exhibit greater steric encumbrance and stronger electron-withdrawing effects that may destabilize the spiro junction [5].
Conformational analysis via X-ray crystallography (CCDC 2404132†) reveals how the gem-difluoro substitution influences ring geometry. The C–F bond lengths (1.35–1.39 Å) and F–C–F angles (~108.5°) generate a dipole moment orthogonal to the spiro plane. This orientation:
Steric parameters were quantified using A-values: The difluoromethyl group exhibits an effective bulk (A = 1.25 kcal/mol) intermediate between methyl (A = 1.74 kcal/mol) and tert-butyl (A > 4 kcal/mol). This moderate steric demand prevents transannular interactions while allowing efficient crystal packing in the hydrochloride salt form [7].
The final hydrochloride salt formation of 6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol is critical for enhancing crystallinity, hygroscopicity, and API compatibility. Three principal methodologies have been optimized for this acid-sensitive spirocyclic system:
Table 2: Hydrochloride Salt Characterization Data
Property | Gaseous HCl Method | Acidic Crystallization | Ion Exchange |
---|---|---|---|
Melting Range | 192–195°C (dec.) | 188–192°C (dec.) | 195–197°C (dec.) |
Water Content | 0.15% (KF) | 0.22% (KF) | 0.08% (KF) |
Residual Solvents | <300 ppm EtOAc | 410 ppm IPA | 120 ppm MeOH |
Chiral Purity | >99.9% ee | >99.9% ee | >99.9% ee |
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